3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the tricyclic triazino-purinedione family, characterized by a fused [1,2,4]triazine ring at the f-bond of the 2,6-purinedione core. The structure includes a tert-butyl group at position 3 and a methyl group at position 9, which confer steric bulk and influence solubility and biological interactions. Such derivatives are synthesized via diazonium salt intermediates and cyclocondensation reactions, as seen in related triazino-purinediones .
Properties
IUPAC Name |
3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFBDCPVFIEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to organelles such as the mitochondria and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, it can accumulate in the nucleus, where it influences gene expression and cell cycle regulation.
Biological Activity
3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, referred to as compound X, is a member of the triazino purine class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and modulation of cellular pathways.
Chemical Structure and Properties
Compound X features a unique chemical structure characterized by a triazino ring fused with a purine moiety. The presence of a tert-butyl group and a methyl group contributes to its distinct reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N6O2 |
| Molecular Weight | 248.29 g/mol |
| Structure | Structure |
Research indicates that compound X interacts with various biological targets through mechanisms that involve enzyme inhibition and receptor binding. Notably, studies have shown:
- Adenosine Deaminase Inhibition : Compound X exhibits moderate inhibitory activity against adenosine deaminase (ADA), an enzyme crucial for purine metabolism. This inhibition suggests potential applications in treating conditions where modulation of adenosine levels is beneficial .
- Cyclin-Dependent Kinase 1 (CDK1) Inhibition : A study found that compound X displayed weak inhibitory activity against CDK1, an essential kinase for cell cycle regulation. This finding indicates that further optimization may enhance its potency and specificity for various kinases .
Biological Activities
The biological activities of compound X extend beyond enzyme inhibition. Its potential therapeutic effects have been explored in various contexts:
- Anticancer Activity : The modulation of enzyme activity related to cell cycle regulation positions compound X as a candidate for anticancer therapies. Research is ongoing to elucidate its specific effects on cancer cell lines.
- Anti-inflammatory Effects : Preliminary studies suggest that compound X may exert anti-inflammatory properties through its interactions with specific receptors involved in inflammatory pathways.
Comparative Analysis
When compared to other compounds within the triazino purine class, compound X shows unique properties that may enhance its therapeutic potential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Methyl-[1,2,4]triazolo[3,4-b]quinazoline | Contains a quinazoline moiety | Different receptor binding profiles |
| 5-Methyl-[1,2,4]triazole | Simpler triazole structure | Less complex reactivity |
| 2-Amino-6-methylpyrimidin-4(3H)-one | Pyrimidine core with amino group | Different pharmacological profile |
Case Studies
Several studies have investigated the biological activity of compound X:
- In vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of compound X on ADA and CDK1. The results indicated moderate inhibition of ADA with IC50 values suggesting potential lead compound status for further development .
- Cell Line Studies : Ongoing research is assessing the cytotoxic effects of compound X on various cancer cell lines to determine its efficacy as an anticancer agent.
- Inflammatory Model Studies : Preliminary findings suggest that compound X may modulate inflammatory responses in animal models, warranting further investigation into its mechanism and therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- tert-Butyl vs.
- Methyl vs. Imino Groups: The 9-methyl substituent in the target compound improves metabolic stability compared to the 4-imino group in compound 53, which may undergo hydrolysis or oxidation .
Research Findings and Implications
- Structural Optimization : The tert-butyl group in the target compound may balance lipophilicity and steric hindrance, offering a unique profile for CNS-targeted therapies where blood-brain barrier penetration is critical.
- Gaps in Data: No direct cytotoxicity or pharmacokinetic data are available for the target compound. Future studies should prioritize assays against kinase targets (e.g., CDKs, EGFR) given the activity of related triazino-purinediones .
Q & A
Q. What mechanistic studies are required to elucidate the compound’s reactivity?
- Methodological Answer : Combine experimental and theoretical approaches:
- Kinetic Studies : Measure rate constants under varying temperatures (Arrhenius analysis).
- Isotope Effects : Use deuterated reactants to identify rate-determining steps.
- In-situ Spectroscopy : Monitor intermediates via Raman or UV-Vis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
